molecular formula C7H9N3O B158828 2-Aminobenzhydrazide CAS No. 1904-58-1

2-Aminobenzhydrazide

Cat. No.: B158828
CAS No.: 1904-58-1
M. Wt: 151.17 g/mol
InChI Key: GRWMSCBKWMQPON-UHFFFAOYSA-N
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Description

2-Aminobenzhydrazide is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzhydrazide, where an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzhydrazide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoic acid with hydrazine hydrate, followed by reduction of the resulting 2-nitrobenzhydrazide to this compound. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder in acidic medium .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-aminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, leading to changes in the fluorescence properties of the compound. This property is exploited in the design of fluorescent sensors. Additionally, its hydrazide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming hydrazones and Schiff bases, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

2-Aminobenzhydrazide can be compared with other similar compounds, such as:

    2-Aminobenzoic acid hydrazide: Similar in structure but lacks the amino group on the benzene ring.

    4-Aminobenzhydrazide: Similar but with the amino group positioned at the para position on the benzene ring.

    Nicotinic acid hydrazide: Contains a pyridine ring instead of a benzene ring.

Uniqueness: The presence of the amino group at the ortho position in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydrazides .

Properties

IUPAC Name

2-aminobenzohydrazide
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InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
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InChI Key

GRWMSCBKWMQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)N
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Molecular Formula

C7H9N3O
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DSSTOX Substance ID

DTXSID5062051
Record name Benzoic acid, 2-amino-, hydrazide
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Molecular Weight

151.17 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzhydrazide
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Vapor Pressure

0.00000314 [mmHg]
Record name 2-Aminobenzhydrazide
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CAS No.

1904-58-1
Record name 2-Aminobenzohydrazide
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Record name Benzoic acid, 2-amino-, hydrazide
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Record name Benzoic acid, 2-amino-, hydrazide
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Record name Benzoic acid, 2-amino-, hydrazide
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Record name Anthranilohydrazide
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Synthesis routes and methods

Procedure details

The intermediate o-aminobenzhydrazide is prepared by refluxing 151 g (1.0 mol) methyl anthranilate and 55 g (1.1 mol) 64% aqueous hydrazine in a 250 ml round bottom flask for 2 hours. The product is recrystallized from 1.0 liter ethyl alcohol yielding 75 g of a light yellow solid, melting at 119°-121° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Aminobenzhydrazide in chemical synthesis?

A1: this compound serves as a versatile building block for creating diverse heterocyclic compounds. Researchers frequently employ it to synthesize Schiff base ligands [, , ]. These ligands, characterized by their azomethine (C=N) group, exhibit remarkable coordination abilities with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II) []. This property makes them particularly valuable in developing metal complexes with potential applications in catalysis and biological fields. Furthermore, this compound reacts readily with compounds like phenyl isothiocyanate to yield derivatives containing important heterocycles like thiadiazoles, oxadiazoles, and triazoles []. These heterocyclic compounds are prominent in medicinal chemistry due to their diverse pharmacological activities.

Q2: How is the structure of this compound derivatives confirmed?

A2: Researchers rely on a combination of techniques to confirm the structure of newly synthesized this compound derivatives. Melting point determination offers an initial assessment of purity and identity []. Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the molecule, such as the characteristic stretching vibrations of the carbonyl (C=O) and amine (N-H) groups [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C{1H}, delivers detailed insights into the carbon and hydrogen framework of the molecule, confirming the connectivity and environment of individual atoms []. For unambiguous structural determination, particularly in the case of new derivatives, single-crystal X-ray diffraction analysis is often employed, providing a three-dimensional map of the molecule's structure [, ]. Finally, elemental analysis offers quantitative data about the elemental composition of the synthesized compounds, confirming their purity and verifying the proposed molecular formula [, ].

Q3: Has this compound been explored for any biological activities?

A3: Yes, recent research has delved into the potential of this compound-derived compounds for biological applications, specifically their inhibitory activity against the enzyme urease []. Urease is a key enzyme in various organisms, and inhibiting its activity has implications for treating conditions like peptic ulcers and other infections. Studies have demonstrated that metal complexes incorporating Schiff base ligands derived from this compound, particularly those containing copper, exhibit promising urease inhibitory activities, sometimes even surpassing the potency of standard inhibitors like thiourea [].

Q4: Can this compound-derived compounds act as catalysts?

A4: Research indicates that molybdenum(VI) complexes incorporating ligands derived from this compound can function as catalysts in oxidation reactions [, ]. Specifically, these complexes have demonstrated catalytic activity in the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant []. The catalytic efficiency appears to be influenced by the structure of the complex, with dinuclear assemblies displaying superior activity compared to their mononuclear or polynuclear counterparts []. This difference in activity is attributed to the specific arrangement of ligands and their lability around the molybdenum center, impacting the interaction with reactants and intermediates during the catalytic cycle.

Q5: Are there any studies investigating the solid-state properties of this compound derivatives?

A5: Yes, several studies have explored the solid-state properties of this compound derivatives. Researchers have employed techniques like powder X-ray diffraction (PXRD) to analyze the crystal structure and identify different polymorphs or solvatomorphs, which are variations in the crystal packing and solvent content of the compound []. These variations can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, and stability, ultimately impacting its performance in various applications. Moreover, computational chemistry techniques, including theoretical calculations and chemometric data analysis, have been applied to gain a deeper understanding of the reaction mechanisms, kinetics, and structural features influencing the formation of these solid-state forms [].

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